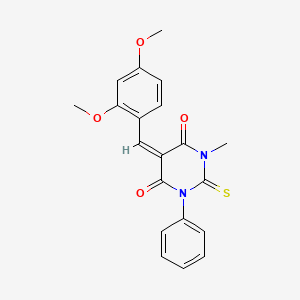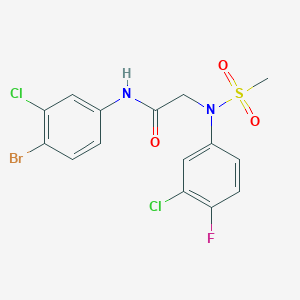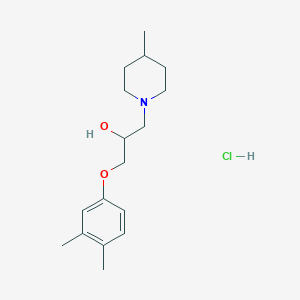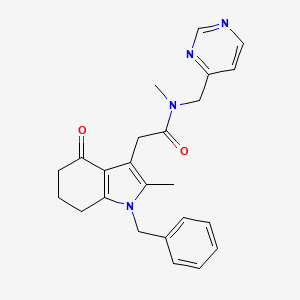![molecular formula C16H15F3O5 B4885874 ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The exact mechanism of action of ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate is still not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In addition, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. It has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which can make it challenging to use in certain experiments. Moreover, its potential toxicity and side effects need to be carefully evaluated before its use in vivo.
将来の方向性
There are several future directions for the research on ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate. One possible direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, its pharmacokinetic properties need to be studied to determine its bioavailability and toxicity in vivo. Furthermore, its analogs can be synthesized and evaluated for their pharmacological activities to identify more potent and selective compounds.
合成法
Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of ethyl acetoacetate, 4-trifluoromethylsalicylaldehyde, and ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol or a mixture of ethanol and water at reflux temperature for several hours. The product is obtained in good yield after purification using column chromatography.
科学的研究の応用
Ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
特性
IUPAC Name |
ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O5/c1-3-12(15(21)22-4-2)23-9-5-6-10-11(16(17,18)19)8-14(20)24-13(10)7-9/h5-8,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGOQIYCEMVTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4885798.png)


![3-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4885820.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B4885826.png)
![ethyl 1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4885827.png)

![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)
![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)

![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)

![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)